Robotnikinin
Overview
Description
Robotnikinin is a small-molecule chemical inhibitor of Sonic hedgehog (Shh) signaling . It blocks hedgehog signaling through specific binding and blockade of Shh signaling factor . It is the first characterized hedgehog inhibitor whose molecular mechanism of action is through blockade of Shh protein .
Synthesis Analysis
The discovery of Robotnikinin was enabled by diversity-oriented synthesis and small-molecule microarrays . It binds the extracellular Sonic hedgehog (Shh) protein and blocks Shh signaling in cell lines, human primary keratinocytes, and a synthetic model of human skin .Molecular Structure Analysis
Robotnikinin has a molecular formula of C25H27ClN2O4 . Its average mass is 454.946 Da and its monoisotopic mass is 454.165924 Da . It has two defined stereocentres .Physical And Chemical Properties Analysis
Robotnikinin is a solid with a characteristic odor . It has a recommended storage temperature of -20°C . It is soluble in DMF, DMSO, and Ethanol .Scientific Research Applications
Inhibition of Sonic Hedgehog Signaling (Shh)
Robotnikinin is the first characterized hedgehog inhibitor whose molecular mechanism of action is through blockade of Shh protein and not a factor of the hedgehog signaling cascades . This makes it a unique tool for studying the Sonic Hedgehog signaling pathway.
Cancer Research
The Sonic Hedgehog (Shh) signaling pathway, which Robotnikinin inhibits, is necessary for a variety of development and differentiation during embryogenesis as well as maintenance and renascence of diverse adult tissues . However, an abnormal activation of the signaling pathway is related to various cancers . Therefore, Robotnikinin has significant applications in cancer research.
Development of Anticancer Agents
Research has been conducted on the molecular interactions between the structural components present in the pseudo-active site of Shh and key residues of its receptor protein, Ptch . This research is aimed at developing inhibitor candidates of the Shh signaling pathway, with Robotnikinin being a potential candidate .
Molecular Dynamics Simulations
Robotnikinin has been used in molecular dynamics simulations of Sonic Hedgehog-Receptor and Inhibitor Complexes . These simulations are crucial for understanding the interactions at the molecular level and can aid in the discovery of potential anticancer agents .
Study of Homologs
Sonic Hedgehog is found in several different species including mouse, fruit fly, and human among many others . Robotnikinin, being an inhibitor of Sonic Hedgehog, can be used to study these homologs across different species .
Skin Research
Robotnikinin has been used in research involving human primary keratinocytes and a synthetic model of human skin . This research can help in understanding skin diseases and developing treatments .
Mechanism of Action
Target of Action
Robotnikinin is a small-molecule inhibitor that primarily targets the Sonic Hedgehog (Shh) protein . Shh is a crucial signaling protein involved in embryonic development and tissue maintenance . It binds to its receptor, Patched (Ptch1), leading to the activation of the Gli transcription factors .
Mode of Action
Robotnikinin inhibits the Shh pathway by directly targeting the Shh protein . It binds to the extracellular Shh protein, blocking Shh signaling in cell lines, human primary keratinocytes, and a synthetic model of human skin . This binding prevents the Shh protein from interacting with its receptor, Ptch1, thereby inhibiting the downstream activation of the Gli transcription factors .
Biochemical Pathways
The primary biochemical pathway affected by Robotnikinin is the Sonic Hedgehog (Shh) signaling pathway . In a normal state, Shh binds to its receptor, Ptch1, leading to the activation of Smoothened (Smo), which in turn activates the Gli transcription factors . These factors regulate the transcription of target genes that include Gli1 and Ptch1 . When robotnikinin binds to shh, it prevents shh from interacting with ptch1, thereby inhibiting the entire shh signaling pathway .
Pharmacokinetics
It’s known that robotnikinin has been identified through structure-based pharmacophore design
Result of Action
The primary result of Robotnikinin’s action is the inhibition of the Shh signaling pathway . By binding to the Shh protein, Robotnikinin prevents the activation of the downstream Gli transcription factors . This inhibition can block the transcription of target genes regulated by these factors, thereby affecting cellular functions such as cell growth and differentiation .
Action Environment
It’s worth noting that Robotnikinin has shown efficacy in different environments, including cell lines, human primary keratinocytes, and a synthetic model of human skin .
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSZZCLAHXSAE-BQIDRLATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Robotnikinin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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